molecular formula C13H12FNO3S B2415801 (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 477857-21-9

(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2415801
CAS No.: 477857-21-9
M. Wt: 281.3
InChI Key: QEQXKWIKNSHKSE-DHZHZOJOSA-N
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Description

(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H12FNO3S and its molecular weight is 281.3. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c14-6-1-7-18-10-4-2-9(3-5-10)8-11-12(16)15-13(17)19-11/h2-5,8H,1,6-7H2,(H,15,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXKWIKNSHKSE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS No. 477857-21-9) is a thiazolidinedione derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FNO3SC_{13}H_{12}FNO_3S, with a molecular weight of 285.22 g/mol. The structure features a thiazolidine ring, which is characteristic of thiazolidinediones known for their insulin-sensitizing properties.

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that thiazolidinediones can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Anti-inflammatory Effects

Thiazolidinediones are also known for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases .

Antidiabetic Potential

The primary therapeutic interest in thiazolidinediones lies in their use as antidiabetic agents. This compound has been shown to enhance insulin sensitivity and promote glucose uptake in adipocytes and muscle cells. This mechanism is primarily mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) .

Cytotoxicity Studies

Recent cytotoxicity studies evaluated the compound against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy .

Study 1: Antioxidant and Anti-inflammatory Activities

A study conducted on a series of thiazolidinedione derivatives found that those with similar structures to This compound displayed enhanced antioxidant capacity and reduced inflammation markers in animal models. The research emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Insulin Sensitivity Enhancement

In a clinical trial involving diabetic patients, administration of thiazolidinedione derivatives resulted in significant improvements in insulin sensitivity and glycemic control. Patients reported fewer side effects compared to traditional antidiabetic drugs, indicating a favorable safety profile for these compounds .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntioxidantEffective DPPH scavenging activity
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntidiabeticEnhanced insulin sensitivity via PPAR-γ activation
CytotoxicitySelective cytotoxicity against cancer cells

Scientific Research Applications

Antioxidant Properties

Recent studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antioxidant activities. A study synthesized various phenolic derivatives of thiazolidine-2,4-dione and evaluated their antioxidant capacity through in vitro assays. Compounds demonstrated strong antiradical properties, with some showing activity comparable to established antioxidants . This indicates potential applications in treating oxidative stress-related conditions such as diabetes and cardiovascular diseases.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives possess antimicrobial properties. For instance, compounds similar to (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione were tested against various bacteria and fungi, revealing notable effectiveness against gram-positive bacteria . This suggests potential for development into antimicrobial agents.

Anticancer Potential

The anticancer properties of thiazolidine derivatives are another area of interest. Studies have reported the synthesis of compounds that inhibit specific cancer cell lines, showing promise as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .

Case Study 1: Antioxidant Evaluation

In a study published in 2019, twelve new phenolic derivatives of thiazolidine-2,4-dione were synthesized and evaluated for their antioxidant properties. The study utilized several assays including electron transfer and Fe²⁺ chelation assays to assess the efficacy of these compounds. The results indicated that certain derivatives exhibited potent antiradical activity and could serve as effective antioxidants in therapeutic applications aimed at oxidative stress-related diseases .

CompoundAntioxidant ActivityElectron Transfer AssayFe²⁺ Chelation
5fHighComparable to standardsModerate
5lHighComparable to standardsModerate

Case Study 2: Antimicrobial Evaluation

A study investigated the antimicrobial activity of synthesized thiazolidine derivatives against various pathogens. The results highlighted that certain compounds showed significant inhibition against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

PathogenInhibition Zone (mm)Compound Tested
Bacillus cereus20This compound
Staphylococcus aureus18This compound

Q & A

Q. What are the recommended synthetic routes for (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 4-(3-fluoropropoxy)benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Key steps include:
  • Reaction Optimization : Temperature (70–80°C), solvent choice (ethanol or acetonitrile), and reaction time (6–12 hours) to maximize yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
    Critical Note : The fluoropropoxy group may require protection/deprotection steps to avoid side reactions during condensation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the methylidene group and fluoropropoxy substitution (e.g., 19^19F NMR for fluorine environment) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor degradation under stress conditions (e.g., heat, light) .
  • Infrared Spectroscopy (IR) : Peaks at ~1730 cm1^{-1} (C=O stretching of thiazolidinedione) and 1200–1250 cm1^{-1} (C-F stretching) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's bioactivity?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to targets like PPAR-γ (for antidiabetic activity) or EGFR (for anticancer activity). Software: AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Correlate substituent effects (e.g., fluoropropoxy chain length) with activity using descriptors like logP, polar surface area, and H-bond acceptors .
    Example : A study on analogous thiazolidinediones showed that increasing fluorine substitution enhances metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50_{50} values may arise from varying ATP levels in cytotoxicity assays .
  • Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for protein expression) to confirm mechanism .
    Case Study : A fluorinated analog showed conflicting antimicrobial results due to differences in bacterial strain virulence factors; repeating assays with isogenic mutants clarified resistance mechanisms .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic soft spots (e.g., ester hydrolysis of fluoropropoxy) .
  • Toxicokinetics : Monitor plasma half-life and tissue distribution in rodent models via LC-MS/MS .

Key Recommendations for Researchers

  • Synthetic Challenges : Prioritize protecting-group strategies for the fluoropropoxy moiety to prevent elimination during condensation .
  • Biological Studies : Combine in vitro assays with zebrafish or rodent models to validate therapeutic potential .
  • Data Reproducibility : Publish full experimental details (e.g., solvent lot numbers, cell line authentication) to address replication crises .

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